E3 连接酶配体-连接体缀合物 21

描述

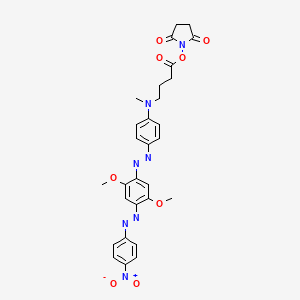

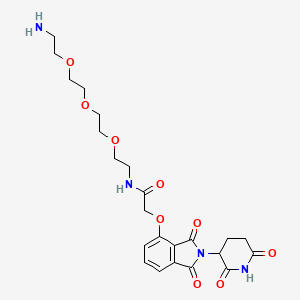

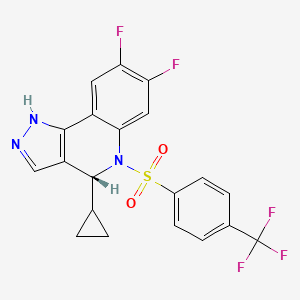

沙利度胺-O-酰胺-PEG3-C2-NH2 是一种合成的 E3 连接酶配体-连接体缀合物,它整合了源自沙利度胺的脑蛋白配体和一个 3 个单元的聚乙二醇 (PEG) 连接体。 该化合物专门设计用于 PROTAC(蛋白质降解嵌合体)技术,该技术利用小分子诱导蛋白质降解 .

科学研究应用

沙利度胺-O-酰胺-PEG3-C2-NH2 具有广泛的科学研究应用,包括:

化学: 用作合成 PROTAC 分子的构建块。

生物学: 用于涉及蛋白质降解和细胞信号通路的研究。

医学: 研究其在靶向和降解疾病相关蛋白质方面的潜在治疗应用。

工业: 用于开发新药和治疗剂

作用机制

沙利度胺-O-酰胺-PEG3-C2-NH2 通过以下机制发挥作用:

与脑蛋白结合: 该化合物中的脑蛋白配体与脑蛋白结合,脑蛋白是 E3 泛素连接酶复合体的一部分。

生化分析

Biochemical Properties

Thalidomide-O-amido-PEG3-C2-NH2 plays a crucial role in biochemical reactions. It is part of the E3 ubiquitin ligases, a large family of enzymes that catalyze the ubiquitination process . E3 ubiquitin ligases transfer ubiquitin protein to attach the lysine site of targeted substrates . Thalidomide-O-amido-PEG3-C2-NH2 binds to the targeting ligand to induce the target protein degradation .

Cellular Effects

The effects of Thalidomide-O-amido-PEG3-C2-NH2 on cells are significant. It influences cell function by regulating the degradation of over 80% proteins in cells . This regulation is crucial for maintaining cellular homeostasis .

Molecular Mechanism

Thalidomide-O-amido-PEG3-C2-NH2 exerts its effects at the molecular level through a unique mechanism. It forms a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Temporal Effects in Laboratory Settings

It is known that it has a significant impact on the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression .

Metabolic Pathways

Thalidomide-O-amido-PEG3-C2-NH2 is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway . It interacts with ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) in this pathway .

Transport and Distribution

It is known that it forms a ternary complex leading to the ubiquitination of the targeted protein .

Subcellular Localization

It is involved in the ubiquitin-proteasome system, suggesting it may be localized to the proteasome .

准备方法

合成路线和反应条件

沙利度胺-O-酰胺-PEG3-C2-NH2 的合成涉及将源自沙利度胺的脑蛋白配体与 3 个单元的 PEG 连接体偶联。反应通常涉及以下步骤:

沙利度胺的活化: 沙利度胺通过将其转化为反应性中间体来活化。

PEG 化: 然后将活化的沙利度胺与 PEG 连接体反应,形成沙利度胺-PEG 缀合物。

工业生产方法

沙利度胺-O-酰胺-PEG3-C2-NH2 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

间歇式处理: 大量沙利度胺和 PEG 连接体以批次处理,以确保一致性和纯度。

纯化: 使用色谱等技术纯化最终产物,以去除任何杂质。

质量控制: 实施严格的质量控制措施,以确保化合物符合所需规格

化学反应分析

反应类型

沙利度胺-O-酰胺-PEG3-C2-NH2 会发生各种化学反应,包括:

取代反应: 该化合物由于存在反应性官能团,可以发生亲核取代反应。

酰胺化反应: 该化合物中的胺基可以参与酰胺化反应,形成酰胺键

常用试剂和条件

亲核取代: 常用试剂包括胺或硫醇等亲核试剂,反应通常在温和条件下进行。

主要形成的产物

这些反应形成的主要产物包括沙利度胺-O-酰胺-PEG3-C2-NH2 的各种缀合物和衍生物,可用于 PROTAC 技术中的不同应用 .

相似化合物的比较

类似化合物

沙利度胺-PEG2-C2-NH2: 具有 2 个单元 PEG 连接体的类似化合物。

沙利度胺-O-酰胺-PEG-C2-NH2: 另一种具有不同连接体结构的变体

独特性

沙利度胺-O-酰胺-PEG3-C2-NH2 的独特性在于其特定的 3 个单元 PEG 连接体,它为 PROTAC 技术中有效的蛋白质降解提供了最佳的灵活性和间距 .

属性

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUJTJGNIBUEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)